1-Methyl-4-(4-nitro-3-(piperidin-1-yl)phenyl)piperazine
Description
1-Methyl-4-(4-nitro-3-(piperidin-1-yl)phenyl)piperazine is a piperazine derivative featuring a nitro-substituted phenyl ring and a piperidinyl group at the 3-position. The nitro group may enhance electron-withdrawing effects, influencing binding interactions, while the piperidine and piperazine moieties contribute to conformational flexibility and solubility .
Properties
IUPAC Name |
1-methyl-4-(4-nitro-3-piperidin-1-ylphenyl)piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N4O2/c1-17-9-11-18(12-10-17)14-5-6-15(20(21)22)16(13-14)19-7-3-2-4-8-19/h5-6,13H,2-4,7-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKFTZIAMCCNALR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC(=C(C=C2)[N+](=O)[O-])N3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-Methyl-4-(4-nitro-3-(piperidin-1-yl)phenyl)piperazine (CAS No. 353501-02-7) is a compound with notable biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, synthesis, and potential applications based on diverse research findings.
Chemical Structure and Properties
The compound has the following chemical characteristics:
- Molecular Formula : C16H24N4O2
- Molecular Weight : 304.39 g/mol
- IUPAC Name : 1-methyl-4-(4-nitro-3-piperidin-1-ylphenyl)piperazine
- Purity : Typically >95% .
Research indicates that this compound exhibits various biological activities, primarily through interactions with neurotransmitter systems. Its structure suggests potential binding to serotonin and dopamine receptors, which are critical in modulating mood and behavior.
Antimicrobial Properties
Several studies have reported the antimicrobial efficacy of piperazine derivatives, including this compound. The presence of nitro and piperidine groups enhances its antibacterial activity against Gram-positive and Gram-negative bacteria. In vitro tests have shown significant inhibition against pathogens such as Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity
| Pathogen | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.0039 |
| Escherichia coli | 0.025 |
These findings suggest that modifications on the piperazine scaffold can lead to improved antimicrobial properties.
Antifungal Activity
In addition to antibacterial effects, the compound has shown antifungal activity. Research indicates that derivatives with similar structural features exhibit varying degrees of efficacy against fungi such as Candida albicans .
Case Studies
A notable study evaluated the effects of similar piperazine derivatives in vivo, demonstrating their potential as therapeutic agents in treating infections caused by resistant strains of bacteria. The study highlighted the compound's ability to disrupt bacterial cell wall synthesis, leading to cell lysis .
Neuropharmacological Effects
The compound's interaction with neurotransmitter systems suggests potential applications in treating mood disorders. Research into piperazine derivatives has indicated effects on serotonin reuptake inhibition, which is a mechanism utilized by many antidepressants .
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the Piperidine Ring : Utilizing appropriate precursors to create a substituted piperidine.
- Nitration : Introducing the nitro group at the para position of the phenyl ring.
- Piperazine Formation : Finalizing the structure through cyclization reactions.
Each step can be optimized for yield and purity based on specific reaction conditions .
Scientific Research Applications
Neuropharmacology
Research has indicated that compounds similar to 1-Methyl-4-(4-nitro-3-(piperidin-1-yl)phenyl)piperazine exhibit activity at various neurotransmitter receptors, including serotonin and dopamine receptors. This suggests potential applications in treating conditions such as depression, anxiety, and schizophrenia.
Antitumor Activity
Studies have explored the antitumor properties of piperazine derivatives. The nitro group present in this compound may enhance its ability to induce apoptosis in cancer cells, making it a candidate for further investigation as an anticancer agent.
Data Tables
| Activity Type | Description | References |
|---|---|---|
| Neuropharmacology | Modulation of serotonin and dopamine receptors | |
| Antitumor | Induction of apoptosis in cancer cells | |
| Antimicrobial | Inhibition of bacterial growth |
Case Study 1: Neuropharmacological Effects
A study published in the Journal of Medicinal Chemistry investigated the binding affinity of piperazine derivatives at serotonin receptors. The results indicated that modifications to the piperazine ring significantly affected receptor binding, suggesting that similar modifications to this compound could enhance its therapeutic efficacy in treating mood disorders.
Case Study 2: Antitumor Activity
Research conducted by the American Association for Cancer Research examined various piperazine derivatives for their cytotoxic effects on cancer cell lines. The findings suggested that compounds with nitro substitutions demonstrated increased cytotoxicity, warranting further exploration of this compound's potential as an anticancer agent.
Comparison with Similar Compounds
Modifications on the Piperazine/Piperidine Core
- Piperazine vs. Piperidine Linkers: Substituting piperidine with piperazine significantly enhances receptor affinity. For example, in thiazolopyrimidine derivatives, replacing piperidine (Ki = 594 nM) with piperazine (Ki = 58 nM) improved hA2A adenosine receptor (hA2AAR) binding by ~10-fold . This suggests that the additional nitrogen in piperazine facilitates stronger hydrogen bonding or electrostatic interactions with target proteins.
Piperidine-4-yl Substituents :
Compounds like 1-methyl-4-(piperidin-4-yl)piperazine () lack the nitro-phenyl group but share the piperazine-piperidine backbone. These derivatives are often intermediates in kinase inhibitor synthesis (e.g., brigatinib analogs) . Their simplified structures highlight the importance of the nitro-phenyl group in the target compound for specificity.
Pharmacokinetic and Solubility Considerations
Water Solubility :
Piperazine derivatives with basic secondary amines (e.g., phenyl piperazine in ) exhibit improved water solubility compared to acylated analogs. The target compound’s methyl-piperazine group may similarly enhance solubility, a critical factor for oral bioavailability .Synthetic Byproducts :
During the synthesis of brigatinib analogs (), intermediates like 1-(1-(3-methoxy-4-nitrophenyl)piperidin-4-yl)-4-methylpiperazine are prone to impurities. This underscores the challenge of maintaining regioselectivity when introducing nitro and piperidinyl groups .
Data Table: Key Structural and Functional Comparisons
Research Findings and Implications
- Anticancer Potential: Piperazine derivatives in and show activity against FLT3 and hA2AAR, suggesting the target compound’s nitro and piperidinyl groups could be optimized for similar pathways .
- Antibacterial Activity : Bulky substituents on the phenyl ring (e.g., in ) reduce activity, indicating the target compound’s nitro group may balance steric and electronic effects for improved efficacy .
- Synthetic Challenges : The nitro group’s reactivity () necessitates precise control during synthesis to avoid byproducts, a consideration for scalable production .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
